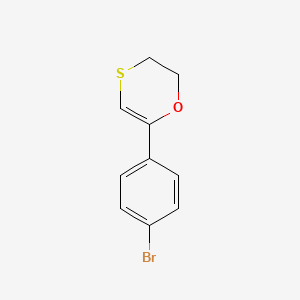
5,8-Quinolinedione, 7-azido-2,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Quinolinedione, 7-azido-2,6-dimethyl- is a synthetic organic compound belonging to the quinolinedione family. Quinolinediones are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The azido group at the 7-position and the methyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dimethylquinoline with a suitable azidation reagent, such as sodium azide, under specific reaction conditions . The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5,8-Quinolinedione, 7-azido-2,6-dimethyl-.
化学反応の分析
Types of Reactions
5,8-Quinolinedione, 7-azido-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The quinolinedione moiety can be further oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinedione to hydroquinoline derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.
科学的研究の応用
5,8-Quinolinedione, 7-azido-2,6-dimethyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives with potential biological activities.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of 5,8-Quinolinedione, 7-azido-2,6-dimethyl- involves its interaction with cellular targets, such as enzymes and DNA. The azido group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes . The quinolinedione moiety can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural quinolinedione with similar biological activities.
6-Arylamino-5,8-quinolinediones: Synthetic derivatives with potent cytotoxic activity against cancer cells.
Uniqueness
5,8-Quinolinedione, 7-azido-2,6-dimethyl- is unique due to the presence of the azido group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
特性
CAS番号 |
61324-53-6 |
|---|---|
分子式 |
C11H8N4O2 |
分子量 |
228.21 g/mol |
IUPAC名 |
7-azido-2,6-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-4-7-9(13-5)11(17)8(14-15-12)6(2)10(7)16/h3-4H,1-2H3 |
InChIキー |
RZBRQPJRACSISL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


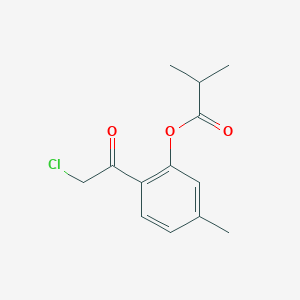
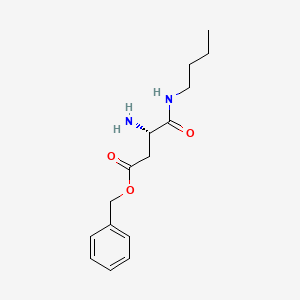

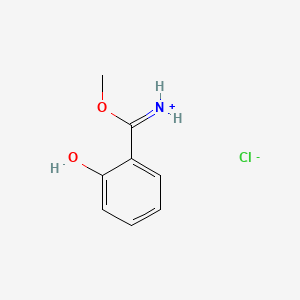
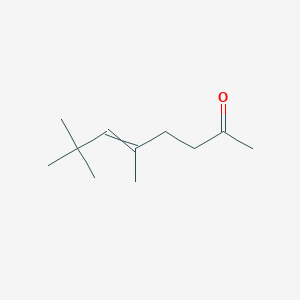
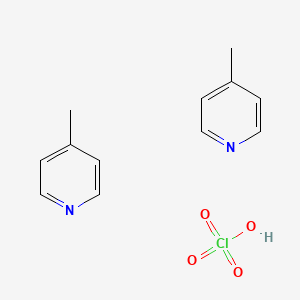
![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
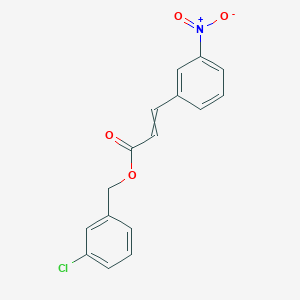

![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
